molecular formula C17H18N2O5 B2564472 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 203782-27-8

2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2564472
CAS No.: 203782-27-8
M. Wt: 330.34
InChI Key: KTEHJUOQDRVAAC-ZDUSSCGKSA-N
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Description

This compound is a chiral oxazole-carboxylic acid derivative featuring a pyrrolidine ring protected by a benzyloxycarbonyl (Cbz) group at the 2S position and a methyl substituent at the 5-position of the oxazole ring. Its molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 344.36 g/mol. The Cbz group enhances stability during synthetic processes, making it a valuable intermediate in peptidomimetics and medicinal chemistry .

Properties

IUPAC Name

5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-14(16(20)21)18-15(24-11)13-8-5-9-19(13)17(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,20,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEHJUOQDRVAAC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylic acid, identified by CAS number 203782-27-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O5, with a molecular weight of 330.34 g/mol. The compound features a pyrrolidine ring, an oxazole moiety, and a benzyloxycarbonyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H18N2O5
Molecular Weight330.34 g/mol
CAS Number203782-27-8
Purity>97%

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, substituted pyrazoles and their derivatives have shown significant antibacterial activity against various pathogenic bacteria. The oxazole ring in our compound may enhance its interaction with bacterial enzymes or receptors, suggesting potential as an antimicrobial agent .

Anticancer Properties

There is growing interest in the anticancer potential of oxazole derivatives. Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation. In vitro assays indicate that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or pain pathways.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values as low as 10 µg/mL, suggesting strong antibacterial potential .
  • Anticancer Research : In a recent study published in Molecules, researchers synthesized several oxazole derivatives and tested their effects on human cancer cell lines. One derivative showed a significant reduction in cell viability at concentrations of 15 µM after 48 hours of treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Protecting Groups

2-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylic Acid
  • Molecular Formula : C₁₄H₂₀N₂O₅
  • Molecular Weight : 296.32 g/mol
  • Key Differences : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group.
  • Impact: Boc is more labile under acidic conditions, enabling selective deprotection in multi-step syntheses.
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic Acid
  • Molecular Formula : C₁₅H₁₆N₂O₅
  • Molecular Weight : 304.30 g/mol
  • Key Differences : Substitutes the pyrrolidine ring with an ethylamine group.
  • Impact : Reduced conformational rigidity compared to the pyrrolidine-containing parent compound, which may affect pharmacokinetic properties like membrane permeability .

Analogues with Extended Alkyl Chains or Additional Substituents

2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic Acid
  • Molecular Formula : C₁₈H₂₂N₂O₅
  • Molecular Weight : 346.38 g/mol
  • Key Differences : Incorporates a branched 3-methylbutyl chain.
  • Impact : Enhanced lipophilicity (logP ~1.8 predicted) may improve tissue penetration but reduce aqueous solubility. Purity ≥97%, indicating robust synthetic protocols .
2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic Acid
  • Molecular Formula : C₁₉H₂₄N₂O₆
  • Molecular Weight : 376.4 g/mol
  • Key Differences : Includes both Boc and benzyloxy groups.
  • Impact : Predicted density (1.228 g/cm³) and acidity (pKa ~10.94) suggest altered crystallinity and ionization behavior under physiological conditions .

Functional and Pharmacological Comparisons

Property Target Compound Boc-Protected Analogue Ethylamine Derivative Branched Alkyl Chain Analogue
Molecular Weight 344.36 g/mol 296.32 g/mol 304.30 g/mol 346.38 g/mol
Protecting Group Cbz Boc Cbz Cbz
Solubility (Predicted) Low (hydrophobic Cbz group) Moderate (Boc less bulky) Moderate Very low (branched chain)
Purity Not reported ≥95% ≥97% ≥97%
Synthetic Utility High (Cbz stable to acid/base) High (Boc labile to acid) Moderate High (stable intermediate)

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